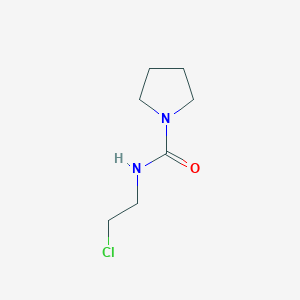

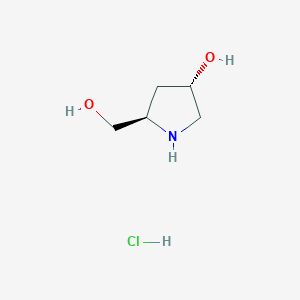

N-(2-Chloroethyl)pyrrolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-Chloroethyl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This molecule is also known as CEP or Chlorambucil, and it belongs to the class of nitrogen mustards. Chlorambucil is a chemotherapy drug that is used to treat various types of cancer, including chronic lymphocytic leukemia, Hodgkin's lymphoma, and non-Hodgkin's lymphoma. However,

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

N-(2-Chloroethyl)pyrrolidine-1-carboxamide, a chemical structure related to various pyrrolidine derivatives, is often used in the synthesis of biologically active compounds:

Anti-inflammatory Applications : The synthesis of N-aryl-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamides, related to this compound, showed significant anti-inflammatory properties. These compounds were evaluated through in vivo acute carrageenan-induced paw edema methods in rats, revealing considerable pharmacological properties. Molecular modeling studies validated the pharmacological data and provided evidence for the observed anti-inflammatory behavior (Barsoum, 2011).

Antitumor and Antihyperglycemic Applications : Research on nitric oxide-releasing type II antidiabetic drugs, connected with the structure of this compound, resulted in prodrugs designed to reduce the risk of adverse cardiovascular events in diabetic patients. These compounds exhibited oral antihyperglycemic activity and beneficial hypotensive properties (Kaur et al., 2012).

Neuroprotective and Memory-Enhancing Effects : A study on original pyrrolidine derivatives with putative nootropic effect, connected to the chemical structure of this compound, showed that these compounds improved the memory process. The effects varied depending on the regime of application, the memory capacity of the experimental animals, and the experimental method used (Petkov et al., 1991).

Role in Drug Discovery : The pyrrolidine ring, part of the this compound structure, is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases. The versatility of this scaffold, including its stereochemistry and the ability to efficiently explore pharmacophore space, makes it a valuable component in designing biologically active compounds (Li Petri et al., 2021).

Other Applications

Apart from the therapeutic uses, the structure of this compound and its derivatives also play roles in:

Pharmacokinetics and Comparative Studies : Comparative pharmacokinetics studies of sulpiride and N-[(1-butyl-2-pyrrolidinyl)methyl]-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide hydrochloride, a compound related to this compound, indicated higher penetration through the gastrointestinal membrane and the blood-brain barrier compared to sulpiride (Yamada et al., 1990).

Antiparasitic Activities : The synthesis and evaluation of quaternary 2-phenylimidazo[1,2-a]pyridinum salts, which are structurally related to this compound, demonstrated antiparasitic activity. These compounds were very active against the blood state Trypanosoma rhodesiense and maintained a high level of activity even with considerable variation in structure (Sundberg et al., 1990).

Eigenschaften

IUPAC Name |

N-(2-chloroethyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClN2O/c8-3-4-9-7(11)10-5-1-2-6-10/h1-6H2,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBOTCGEMSFANF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1495150-98-5 |

Source

|

| Record name | N-(2-chloroethyl)pyrrolidine-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[7a-(Pyrrolidine-1-carbonyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrol-2-yl]-2-chloroethanone](/img/structure/B2474330.png)

![4-benzenesulfonamido-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide](/img/structure/B2474337.png)

![1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride](/img/structure/B2474339.png)

![1-benzyl-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2474343.png)

![3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2474344.png)

![3-(4-Fluorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2474346.png)

![N-(4-acetylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2474351.png)

![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone](/img/structure/B2474352.png)